2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride
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Overview
Description
2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride is a compound with significant potential in various scientific fields. It is known for its unique bicyclic structure, which makes it a valuable intermediate in the synthesis of various biologically active molecules. The compound is often used in the preparation of dipeptidyl peptidase IV inhibitors, which are potential antidiabetes agents .
Preparation Methods
The synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride can be achieved through several methods. One practical approach involves the photochemical decomposition of CHF2-substituted pyrazolines. This method is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance . Another common method is the [3 + 2] cycloaddition process, which constructs the cyclopropane ring of 3-azabicyclo[3.1.0]hexanes . Industrial production methods often involve metal-catalyzed oxidative cyclization of 1,6-enynes and cyclopropanation of N-allylamino acid dimethylamides using titanium(II) reagents .
Chemical Reactions Analysis
2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various substituted derivatives.
Cycloaddition: The [3 + 2] cycloaddition process is particularly notable for constructing the cyclopropane ring.
Scientific Research Applications
2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of dipeptidyl peptidase IV, which plays a role in glucose metabolism. The compound’s bicyclic structure allows it to fit into the active site of the enzyme, thereby inhibiting its activity and exerting its antidiabetic effects . Additionally, it can act on opioid receptors and muscarinic receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride can be compared with other similar compounds, such as:
(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride: This compound shares a similar bicyclic structure but differs in its stereochemistry.
3-Azaspiro[bicyclo[3.1.0]hexane-2,5-dione]: This compound also contains an azabicyclo moiety and exhibits similar biological activities.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
The uniqueness of this compound lies in its specific applications as a dipeptidyl peptidase IV inhibitor and its potential in treating diabetes .
Properties
IUPAC Name |
2-azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c7-6(9)5-2-3-1-4(3)8-5;/h3-5,8H,1-2H2,(H2,7,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUDIEFZSNQJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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